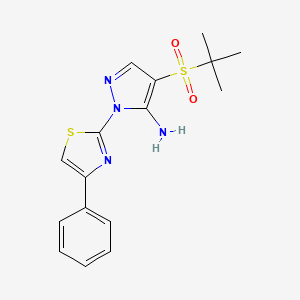

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine

Beschreibung

4-(tert-Butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine (CAS: 956606-61-4) is a heterocyclic compound featuring a pyrazole core substituted with a tert-butylsulfonyl group at position 4 and a 4-phenylthiazol-2-yl moiety at position 1. Its molecular formula is C22H21ClN4O2S3, with a molecular weight of 505.08 g/mol and a purity exceeding 90% .

Eigenschaften

IUPAC Name |

4-tert-butylsulfonyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S2/c1-16(2,3)24(21,22)13-9-18-20(14(13)17)15-19-12(10-23-15)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQSYJUPYZPVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine (CAS: 956796-04-6) is a synthetic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole and thiazole derivatives. The compound in focus has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 62.5 |

| Staphylococcus aureus | 12 | 125 |

| Bacillus subtilis | 10 | 250 |

| Aspergillus niger | 20 | 31.25 |

The compound demonstrated significant activity against E. coli and A. niger, suggesting potential use as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. In a study comparing various compounds, 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Standard (Dexamethasone) | 76 | 86 |

| Test Compound | 61 | 76 |

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound's anticancer properties were evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer cells (MCF-7) and colorectal cancer cells (HT-29).

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

The mechanism of action appears to involve apoptosis induction, making it a candidate for further development in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazole-pyrazole derivatives indicated that modifications at specific positions significantly enhanced antimicrobial activity. The compound under review was among those that showed improved efficacy against Gram-positive and Gram-negative bacteria .

- Inflammation Model : In an animal model of carrageenan-induced paw edema, the compound demonstrated significant reduction in edema compared to controls, supporting its potential use in treating inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its tert-butylsulfonyl and 4-phenylthiazol-2-yl groups. Key analogues include:

Analytical and Computational Tools

- Crystallography : SHELX software () is widely used for structural elucidation of similar compounds, enabling precise determination of substituent conformations .

- Wavefunction Analysis : Tools like Multiwfn () could model the electronic effects of the tert-butylsulfonyl group on the pyrazole ring, aiding in structure-activity predictions .

Q & A

Q. What are the established synthetic routes for 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. For example, thiazole and pyrazole moieties are constructed via cyclization reactions using reagents like Lawesson’s reagent (for thiazole formation) and hydrazine derivatives (for pyrazole rings) . Key steps include sulfonylation of the tert-butyl group and coupling with the 4-phenylthiazole unit. Optimization involves adjusting solvent polarity (e.g., DMF for thiazole intermediates), temperature (reflux in ethanol for cyclization), and catalysts (acid/base depending on the step). Purity is enhanced via recrystallization from DMF-EtOH mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···N/F/π, π–π stacking). Orthorhombic crystal systems (e.g., P222) with cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å are typical for related thiazole derivatives .

- NMR spectroscopy : H and C NMR confirm substituent placement, with sulfonyl groups causing deshielding (~δ 3.1–3.5 ppm for tert-butyl protons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 573.49 for CHBrFNS analogs) .

Q. What preliminary biological activity screens are recommended for this compound?

Antitumor activity is assessed via the NCI-60 cell line panel, focusing on GI values . Antimicrobial screening follows CLSI guidelines against Gram-positive/negative bacteria. Enzyme inhibition assays (e.g., kinase or protease targets) use fluorometric or colorimetric substrates. Dose-response curves (IC) and selectivity indices (vs. healthy cells) are critical for prioritizing lead compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide mechanistic studies of this compound?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Multiwfn software visualizes electron localization (ELFs) and bond order analysis .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, DNA). Docking scores correlate with experimental IC values, and MD simulations (100 ns) validate binding stability .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

Discrepancies between XRD (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. Strategies include:

- Variable-temperature NMR : Detects dynamic processes (e.g., tert-butyl rotation barriers).

- Hirshfeld surface analysis : Quantifies intermolecular contacts in XRD to identify packing forces distorting solution structures .

- Complementary techniques : Pair XRD with solid-state NMR or IR spectroscopy for cross-validation .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Structural analogs : Replace tert-butylsulfonyl with trifluoromethylsulfonyl to modulate logP and plasma protein binding .

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) for deuterium exchange or steric shielding .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Analogs

| Compound Class | Space Group | Cell Parameters (Å) | R Factor | Reference |

|---|---|---|---|---|

| Thiazole-pyrazole hybrids | P222 | a = 11.3476, b = 14.0549, c = 15.954 | 0.052 | |

| Sulfonamide derivatives | P\overline{1} | a = 7.892, b = 9.451, c = 12.307 | 0.048 |

Q. Table 2. Biological Activity of Structural Analogs

| Compound | Target Activity (IC) | Selectivity Index | Assay Type | Reference |

|---|---|---|---|---|

| 5-Phenylthiazole sulfonamide | 1.2 µM (Kinase X) | 12.8 vs. HEK293 | Fluorometric | |

| 4-Phenylthiazol-2-amine | 0.8 µM (Leishmania spp.) | 9.5 vs. Macrophages | Microdilution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.